molecular formula C9H12O B089883 2,6-Dimethylanisole CAS No. 1004-66-6

2,6-Dimethylanisole

Cat. No. B089883
Key on ui cas rn: 1004-66-6
M. Wt: 136.19 g/mol
InChI Key: GFNZJAUVJCGWLW-UHFFFAOYSA-N
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Patent
US04639267

Procedure details

Succinic anhydride (22.06 gm) was added to a mixture of 2,6-dimethylanisole (30 g) and anhydrous aluminium trichloride (59 g) in 1,2-dichloroethane (200 ml) at 0° C. The mixture was stirred for 0.5 hr at 0° C. and at room temperature for 4 hr. The mixture was poured onto ice-concentrated hydrochloric acid. After stirring vigorously for 5 min, the mixture was extracted with ethyl acetate. The dried (MgSO4) organic fraction was evaporated to give 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid as white crystals, mp 108° C.
Quantity
22.06 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[O:16][CH3:17].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCCl>[CH3:8][C:9]1[CH:14]=[C:13]([C:4](=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7])[CH:12]=[C:11]([CH3:15])[C:10]=1[O:16][CH3:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
22.06 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)OC
Name
Quantity
59 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hr at 0° C. and at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice-concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
After stirring vigorously for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic fraction
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1OC)C)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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